2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
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Biological Activity
2-Ethyl-5-((4-hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 886917-18-6) is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C21H28N4O2S
- Molecular Weight : 400.5 g/mol
The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. Research indicates that it may act as an antagonist at specific G-protein-coupled receptors (GPCRs) and may also inhibit certain enzyme pathways involved in cellular signaling.
Pharmacological Profile
Recent studies have highlighted several aspects of the pharmacological profile of this compound:
- Antagonistic Activity : The compound has shown promising results as an antagonist for the A2A receptor, which is involved in various neurological and cardiovascular processes .
- Anti-inflammatory Effects : In vitro studies suggest that it may exert anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation .
- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound may have selective cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: A2A Receptor Antagonism
In a study examining the effects of various receptor antagonists on catalepsy induced by haloperidol, this compound demonstrated significant antagonistic properties against the A2A receptor. This suggests potential therapeutic applications in managing conditions related to dopamine dysregulation .
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the modulation of TNF-alpha production in human macrophages revealed that this compound could reverse the inhibitory effects of PGE2 on LPS-induced TNF-alpha production. This highlights its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-ethyl-5-[(4-hydroxypiperidin-1-yl)-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-4-17-22-21-25(23-17)20(27)19(28-21)18(24-11-9-16(26)10-12-24)15-7-5-14(6-8-15)13(2)3/h5-8,13,16,18,26-27H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKAUBKGYYKXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC(CC4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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